molecular formula C21H14Br4NaO5S B12362755 Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt CAS No. 62625-32-5

Phenol,4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt

Cat. No.: B12362755
CAS No.: 62625-32-5
M. Wt: 721.0 g/mol
InChI Key: OLIIKGZXWGINEQ-UHFFFAOYSA-N
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Description

Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity. This compound is also known by other names such as Bromocresol Green and is often used as an analytical reagent in laboratories .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] typically involves the reaction of phenol derivatives with bromine and sulfur-containing reagents. One common method includes the bromination of cresol followed by sulfonation to introduce the benzoxathiol group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and yield. The process includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while substitution reactions can yield a variety of functionalized phenol compounds .

Scientific Research Applications

Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] has a wide range of applications in scientific research:

    Chemistry: Used as an analytical reagent for pH indicators and titrations.

    Biology: Employed in staining techniques for visualizing cellular components.

    Medicine: Investigated for potential therapeutic uses due to its reactivity with biological molecules.

    Industry: Utilized in the manufacturing of dyes and pigments

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The pathways involved include oxidative stress and enzyme inhibition, which can lead to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol,4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis[2,6-dibromo-3-methyl-, monosodium salt] is unique due to its specific combination of bromine and benzoxathiol groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high sensitivity and specificity .

Properties

CAS No.

62625-32-5

Molecular Formula

C21H14Br4NaO5S

Molecular Weight

721.0 g/mol

InChI

InChI=1S/C21H14Br4O5S.Na/c1-9-12(7-14(22)19(26)17(9)24)21(13-8-15(23)20(27)18(25)10(13)2)11-5-3-4-6-16(11)30-31(21,28)29;/h3-8,26-27H,1-2H3;

InChI Key

OLIIKGZXWGINEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C2(C3=CC=CC=C3OS2(=O)=O)C4=CC(=C(C(=C4C)Br)O)Br)Br)O)Br.[Na]

Origin of Product

United States

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